Chemoproteomic Target Identification vs. 2-HD
2E-hexadecen-15-ynal incorporates a terminal alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-tagged reporters, a capability completely absent in the unmodified parent compound (E)-2-hexadecenal [1]. This functionalization permits the direct biotinylation and subsequent streptavidin pull-down of protein adducts for LC-MS/MS identification, as demonstrated in analogous workflows using 2-chlorohexadec-15-yn-1-al (2-ClHDyA), where 33 distinct protein targets were identified in human brain endothelial cells [2]. Without the alkyne handle, protein target identification in the parent compound requires indirect methods such as immunoblotting for pathway activation markers or broad-scale transcriptomics, which lack the direct physical linkage between the electrophile and its protein targets [3].
| Evidence Dimension | Target enrichment and identification capability |
|---|---|
| Target Compound Data | Enables direct covalent tagging via CuAAC; facilitates pull-down and proteomic identification of covalently modified proteins |
| Comparator Or Baseline | (E)-2-hexadecenal: No intrinsic bioorthogonal handle; target identification relies on indirect assays (e.g., immunoblotting, gene expression) |
| Quantified Difference | Qualitative functional gain: clickable handle present vs. absent |
| Conditions | In vitro labeling of cellular lysates or live cells followed by click conjugation with azide-biotin or azide-fluorophore |
Why This Matters
The alkyne handle is essential for chemical proteomics workflows aiming to map the covalent interactome of this electrophilic lipid; procurement of the alkyne probe is mandatory for such experiments.
- [1] Bertin Bioreagent. (E)-2-Hexadecenal Alkyne - Biochemicals - CAT N°: 20714. CAS: 1778692-99-1. View Source
- [2] Nusshold C, et al. Assessment of electrophile damage in a human brain endothelial cell line utilizing a clickable alkyne analog of 2-chlorohexadecanal. 2015. DOI: 10.1016/j.freeradbiomed.2015.10.337. View Source
- [3] Kumar A, et al. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cell Signal. 2011;23(7):1144-1152. PMID: 21385609. View Source
